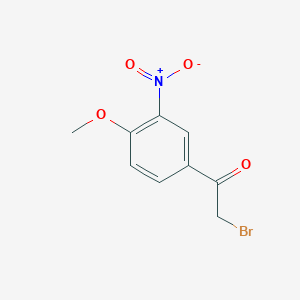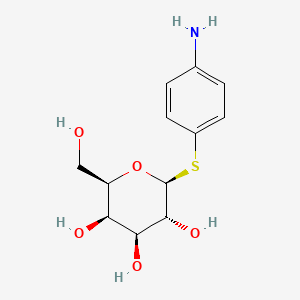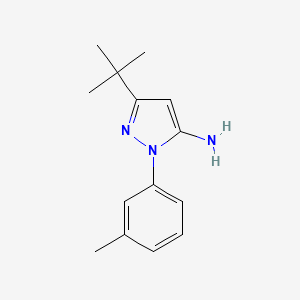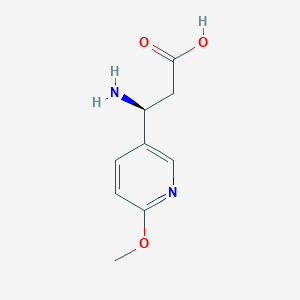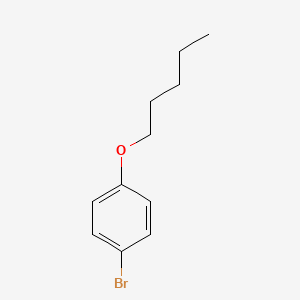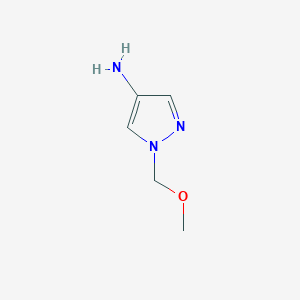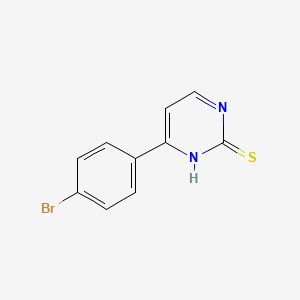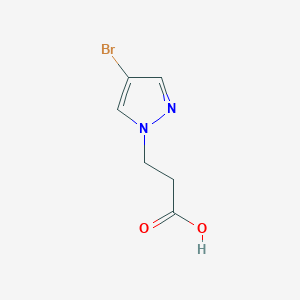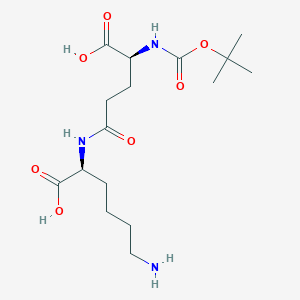
7-bromo-5-methyl-1H-indole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-5-methyl-1H-indole-2-carboxylic acid is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their presence in a variety of natural products and pharmaceuticals. The indole core is a common motif in compounds with diverse biological activities, and the introduction of bromine atoms can enhance the reactivity of the indole ring, making it a valuable intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated indole derivatives can be achieved through various methods. For instance, the reaction of methyl indole-3-carboxylate with bromine in acetic acid leads to regioselective dibromination, producing methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain the parent dibromoindole . Similarly, the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester involves the use of 5-acetyl-1,2-dimethylindole-3-carboxylate and bromine, with optimization of reaction parameters such as material ratios, reaction time, and temperature to achieve high yields and purity . These methods highlight the regioselective bromination strategies that could be adapted for the synthesis of 7-bromo-5-methyl-1H-indole-2-carboxylic acid.
Molecular Structure Analysis
The molecular structure of brominated indoles is characterized by the presence of a bromine atom on the indole ring, which can significantly affect the electronic properties of the molecule. For example, the synthesis of a novel organic salt containing a 5-bromo-1H-indol-3-yl moiety was analyzed using various spectroscopic techniques, including 1H, 13C, 31P, and 19F NMR spectroscopy, to validate its structure . These techniques are essential for confirming the regioselectivity of the bromination and the overall molecular structure of the synthesized compounds.
Chemical Reactions Analysis
Brominated indoles are versatile intermediates that can undergo a variety of chemical reactions. Electrophilic substitution reactions can be used to introduce additional substituents onto the indole ring, as demonstrated by the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives . Furthermore, the presence of a carboxylic acid group allows for further functionalization into amide derivatives, expanding the chemical diversity of the bromoindole framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indoles, such as solubility, melting point, and reactivity, are influenced by the presence of substituents on the indole ring. The introduction of a bromine atom increases the molecule's reactivity, making it a valuable building block for the synthesis of complex molecules. The regioselective dibromination of methyl indole-3-carboxylate, for example, allows for the synthesis of natural and non-natural dibromoindole derivatives with potential biological activity .
Wissenschaftliche Forschungsanwendungen
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-bromo-5-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-6-4-8(10(13)14)12-9(6)7(11)3-5/h2-4,12H,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKBHGAFULIULQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257001 |
Source


|
| Record name | 7-Bromo-5-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-methyl-1H-indole-2-carboxylic Acid | |
CAS RN |
15936-75-1 |
Source


|
| Record name | 7-Bromo-5-methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

